molecular formula C31H33ClN6O3 B2895849 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide CAS No. 902960-55-8

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide

Cat. No.: B2895849
CAS No.: 902960-55-8
M. Wt: 573.09
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Description

The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazolin-5-one) substituted with a 4-chlorobenzyl group at position 2. The propionamide side chain at position 1 is further modified with a cyclopentyl-furan-containing ethylamino moiety.

Key structural features include:

  • Triazoloquinazoline core: Imparts rigidity and planar aromaticity, enabling interactions with biological targets.
  • 4-Chlorobenzyl group: Enhances lipophilicity and may influence receptor binding via halogen interactions.
  • Propionamide linker: Provides flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33ClN6O3/c32-23-13-11-22(12-14-23)20-37-30(40)26-9-3-4-10-27(26)38-28(34-35-31(37)38)15-16-29(39)33-17-18-36(24-6-1-2-7-24)21-25-8-5-19-41-25/h3-5,8-14,19,24H,1-2,6-7,15-18,20-21H2,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKPBWOBSIFKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide represents a novel structure within the triazole and quinazoline frameworks, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H36ClN4O2C_{29}H_{36}ClN_{4}O_{2}, with a molar mass of 614.43 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial activity against various strains. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the quinazoline structure may enhance this activity due to its ability to interact with bacterial enzymes.
  • Antifungal Activity : The triazole derivatives are also noted for their antifungal properties. Studies have shown that certain triazole compounds can inhibit fungal growth effectively, with some exhibiting MIC values below those of standard antifungal agents .

Anticancer Activity

Research has highlighted the anticancer potential of triazole-based compounds. For example, compounds similar to the one have shown effectiveness in inhibiting the growth of various cancer cell lines, including HeLa cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activities can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring often acts as an inhibitor for enzymes involved in crucial metabolic pathways in bacteria and cancer cells.
  • DNA Interaction : Some derivatives have been shown to intercalate with DNA or inhibit topoisomerases, leading to disrupted replication and transcription processes .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated a series of quinolone-triazole hybrids against multi-drug resistant bacterial strains. The findings indicated that compounds with similar structures to our target compound exhibited superior antibacterial properties compared to traditional antibiotics .
  • Anticancer Screening : Another investigation focused on triazole derivatives showed promising results against breast cancer cell lines, where certain compounds induced significant cytotoxic effects at nanomolar concentrations .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 (μg/mL) Reference
AntibacterialStaphylococcus aureus0.125 - 8
AntifungalCandida albicans0.5 - 4
AnticancerHeLa Cells10 - 50

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight Melting Point (°C) Key Pharmacological Notes
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 4-(4-Cl-benzyl); 1-propionamide-cyclopentyl-furan ~620* N/A Hypothesized antitumor/CNS activity
N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazolo[4,3-a]quinoxaline 1-methyl; 5-acetamide-4-Cl-benzyl 381.8 N/A Unspecified activity; simpler side chain
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate [1,2,4]Triazolo[4,3-a]quinazoline 4-methyl; 1-thioacetamido-methylbutanoate ~450† 94–95 Anticancer leads via thioether linkage
4-(2-Chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-triazoloquinazolin-5-one [1,2,4]Triazolo[4,3-a]quinazoline 4-(2-Cl-benzyl); 1-hydroxy-piperidinyl-methoxyphenyl ~580* N/A Enhanced solubility (polar groups)

Key Differentiators of the Target Compound

Halogen Placement : The 4-chlorobenzyl group (vs. 2-chloro in ) may optimize steric and electronic interactions with hydrophobic binding pockets.

Amide vs. Thioether Linkers : Unlike thioether-containing analogues , the propionamide linker in the target compound may reduce oxidative susceptibility.

Q & A

Basic Research Questions

Q. How can the synthesis of this triazoloquinazoline derivative be optimized to improve yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including cyclization and coupling steps. Key parameters include:

  • Temperature control : Maintain reflux conditions (e.g., ethanol at 78°C) during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF enhance intermediate stability, while ethanol aids in crystallization .
  • Catalysts : Use benzyltributylammonium bromide to accelerate triazole ring formation .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., chlorobenzyl, furan groups) and confirms regiochemistry of the triazoloquinazoline core .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 602.24) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial Activity : Use broth microdilution assays against Acinetobacter baumannii and Cryptococcus neoformans (MIC ≤ 25 µg/mL) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assay to identify IC₅₀ values .
  • Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across structural analogs?

  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities of analogs with targets like bacterial dihydrofolate reductase .
  • QSAR Analysis : Correlate substituent effects (e.g., furan vs. phenyl groups) with activity using descriptors like logP and polar surface area .
  • Validation : Cross-check computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies address low solubility during formulation for in vivo studies?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the propanamide moiety to enhance aqueous solubility .
  • Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for improved bioavailability .
  • Co-solvent Blends : Use ethanol/Cremophor EL mixtures (4:1 ratio) for intraperitoneal administration .

Q. How can structural modifications enhance selectivity for bacterial vs. mammalian targets?

  • Substituent Engineering : Replace the cyclopentyl group with a piperazine ring to reduce off-target kinase inhibition .
  • Stereochemical Optimization : Synthesize enantiomers and evaluate their activity via chiral HPLC-separated assays .
  • In Silico Toxicity Screening : Use ADMET predictors (e.g., SwissADME) to filter analogs with favorable toxicity profiles .

Q. What experimental designs resolve discrepancies in reported synthetic yields for triazoloquinazoline derivatives?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Statistical Modeling : Use response surface methodology (RSM) to identify critical interactions between parameters .
  • Scale-Up Validation : Replicate optimal conditions in flow chemistry systems for reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Metabolic Stability Testing : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify rapid metabolism .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in tumors vs. healthy tissues .
  • Species-Specific Differences : Compare CYP450 isoform activity in human vs. murine models .

Q. Why do analogs with similar structures exhibit divergent antimicrobial potencies?

  • Membrane Permeability : Measure logD values (octanol-water) to correlate hydrophobicity with Gram-negative activity .
  • Resistance Profiling : Test against efflux pump-overexpressing bacterial strains (e.g., E. coli TolC mutants) .
  • Target Mutagenesis : Engineer resistant bacterial strains with mutations in target enzymes (e.g., DHFR) to validate mechanism .

Methodological Resources

  • Key Reaction Protocols : Multi-step synthesis with TLC monitoring .
  • Biological Assay Conditions : Standardized MIC and IC₅₀ protocols .
  • Computational Tools : AutoDock Vina, SwissADME, and Gaussian for DFT calculations .

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